molecular formula C12H17N5O3S B2505505 Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate CAS No. 2174008-10-5

Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate

Cat. No. B2505505
CAS RN: 2174008-10-5
M. Wt: 311.36
InChI Key: PCGOACBLRCOCQD-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate, is a derivative of thiazole, which is a significant scaffold in heterocyclic chemistry and plays a crucial role in medicinal chemistry. Thiazole derivatives have been extensively studied due to their potential biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and interactions with various reagents. For instance, ethyl azidoformate reacts with morpholine to produce morpholinium azide and 4-(ethoxycarbonyl)morpholine . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to exhibit antitumor activity . The synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . Another novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was synthesized through the cyclization of thioamide with 2-chloroacetoacetate .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using various spectroscopic techniques. For example, the novel compound Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was found to crystallize in the monoclinic crystal system and its structure was established by IR, 1H NMR, and MS spectra . The crystal structure was further optimized using DFT calculations to analyze the frontier molecular orbitals .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The reaction of ethyl azidoformate with morpholines is an example of how different substituents on the morpholine ring can lead to different reaction pathways and products . The synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives also showcases a variety of reactions involving different cyanoacrylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate compound's crystal structure analysis revealed intermolecular interactions, which are significant for understanding its physical properties . The DFT calculations provided insights into the electronic properties, such as the energy difference between HOMO - LUMO, which is crucial for understanding the chemical reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate is involved in complex chemical transformations and synthesis processes. For instance, it undergoes transformations leading to the creation of various thiazole-carboxylate derivatives. These derivatives are integral in synthesizing structurally diverse and pharmacologically significant compounds. The structural analysis of these compounds, involving techniques like X-ray crystallography, further contributes to understanding their molecular geometry and potential chemical reactivity (Žugelj et al., 2009; Mohamed, 2014; Mohamed, 2021; Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate is a precursor in various chemical reactions, forming compounds with distinct chemical properties and potential applications. Its reactivity paves the way for the synthesis of a range of compounds, some with potential pharmacological activities. The compounds synthesized from it are characterized by their unique structures, which are elucidated using spectroscopic and crystallographic techniques, ensuring a deep understanding of their properties and potential applications (Li-jua, 2015; Remizov et al., 2019; Abdelhamid & Afifi, 2010).

Pharmacological Potential

The derivatives synthesized from Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate have been explored for their pharmacological properties, particularly in anticancer research. Some derivatives exhibit promising activity against specific cancer cell lines, suggesting potential therapeutic applications. However, the detailed mechanisms of action and clinical applicability require further investigation (Chapman et al., 1971; Sonar et al., 2020; Horishny et al., 2020).

properties

IUPAC Name

ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-2-19-12(18)10-8-21-11(15-10)7-17-3-4-20-9(6-17)5-14-16-13/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGOACBLRCOCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CN2CCOC(C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate

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